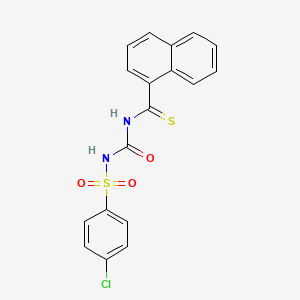
1-(4-Chlorophenyl)sulfonyl-3-(naphthalene-1-carbothioyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)sulfonyl-3-(naphthalene-1-carbothioyl)urea is a complex organic compound with significant potential in various scientific fields. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a naphthalene carbothioyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-(naphthalene-1-carbothioyl)urea typically involves multiple steps, starting with the preparation of the chlorophenyl sulfonyl intermediate. This intermediate is then reacted with naphthalene-1-carbothioyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)sulfonyl-3-(naphthalene-1-carbothioyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Sodium methoxide, methanol, and reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-3-(naphthalene-1-carbothioyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-(naphthalene-1-carbothioyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carbothioyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(1-naphthyl)urea: Shares structural similarities but differs in the presence of the sulfonyl group.
1-(4-Chlorophenyl)sulfonyl-3-(3-hydroxypropyl)urea: Similar sulfonyl group but different substituents on the urea moiety.
Uniqueness: 1-(4-Chlorophenyl)sulfonyl-3-(naphthalene-1-carbothioyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61720-82-9 |
|---|---|
Molecular Formula |
C18H13ClN2O3S2 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(naphthalene-1-carbothioyl)urea |
InChI |
InChI=1S/C18H13ClN2O3S2/c19-13-8-10-14(11-9-13)26(23,24)21-18(22)20-17(25)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21,22,25) |
InChI Key |
RKVUBJHSLDXXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=S)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















